molecular formula C12H13BClNO2 B13877570 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B13877570
M. Wt: 249.50 g/mol
InChI Key: ZKIKAKZCZLFRLX-UHFFFAOYSA-N
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Description

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 2-chloro-5-bromobenzonitrile with 5,5-dimethyl-1,3,2-dioxaborinane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Depending on the conditions, products can range from hydroxylated derivatives to fully reduced compounds.

Scientific Research Applications

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the boron-containing dioxaborinane ring can engage in coupling reactions. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound features a similar dioxaphosphorinane ring but with a phosphorus atom instead of boron.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound contains a similar dioxaborinane ring but with additional functional groups.

Uniqueness

2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to its combination of a chloro-substituted benzonitrile core and a boron-containing dioxaborinane ring

Properties

Molecular Formula

C12H13BClNO2

Molecular Weight

249.50 g/mol

IUPAC Name

2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

InChI

InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-3-4-11(14)9(5-10)6-15/h3-5H,7-8H2,1-2H3

InChI Key

ZKIKAKZCZLFRLX-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C#N

Origin of Product

United States

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